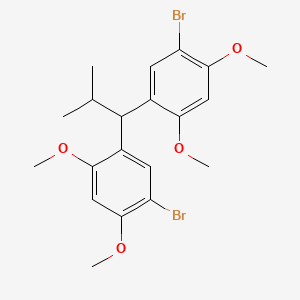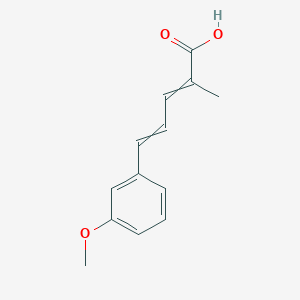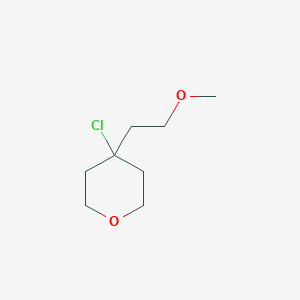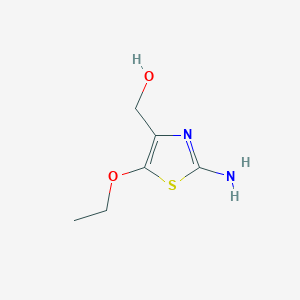
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and tetraethylene glycol.
Etherification: The phenol is etherified with tetraethylene glycol under controlled conditions to form the desired ether linkages.
Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar in structure but lacks the multiple ether linkages.
3,6,9,12-Tetraoxatetradecan-1-ol: Similar ether linkages but lacks the phenoxy group.
Uniqueness
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its combination of ether linkages and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89360-29-2 |
|---|---|
Molekularformel |
C21H36O6 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2,3-dimethyl-3-[1-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]propan-2-yloxy]butan-2-ol |
InChI |
InChI=1S/C21H36O6/c1-18(27-21(4,5)20(2,3)22)17-25-14-13-23-11-12-24-15-16-26-19-9-7-6-8-10-19/h6-10,18,22H,11-17H2,1-5H3 |
InChI-Schlüssel |
LRTMPHURYGUWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCOCCOC1=CC=CC=C1)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)




![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)

